![molecular formula C17H28O2Si B15062260 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B15062260.png)
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone is a chemical compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of a tris(1-methylethyl)silyl group attached to a phenyl ring, which is further connected to an ethanone group. This compound is often used as an intermediate in organic synthesis and has significant relevance in the development of pharmaceuticals and other industrial applications .
Vorbereitungsmethoden
The synthesis of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone typically involves the reaction of tris(1-methylethyl)silyl chloride with a phenolic compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silyl ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether linkage can be cleaved under acidic conditions to yield the corresponding phenol and silanol
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and phenols .
Wissenschaftliche Forschungsanwendungen
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes. The ethanone group can undergo various chemical transformations, making it a versatile intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]ethanone can be compared with similar compounds such as:
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]methanol: This compound has a hydroxyl group instead of an ethanone group, making it more reactive in certain chemical reactions.
1-[4-[[Tris(1-methylethyl)silyl]oxy]phenyl]propane: This compound has a longer alkyl chain, affecting its physical properties and reactivity.
Eigenschaften
Molekularformel |
C17H28O2Si |
|---|---|
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
1-[4-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H28O2Si/c1-12(2)20(13(3)4,14(5)6)19-17-10-8-16(9-11-17)15(7)18/h8-14H,1-7H3 |
InChI-Schlüssel |
JFZGQYBPTYFMHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


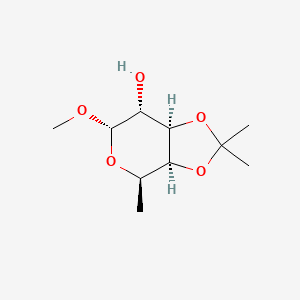
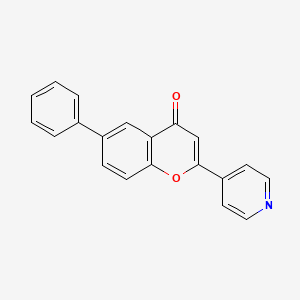
![tert-butyl (4S)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate](/img/structure/B15062195.png)

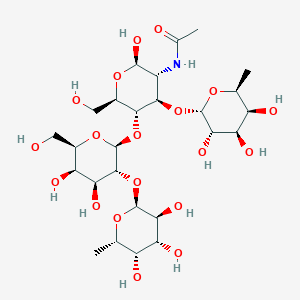
![3-(6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yloxy)-4-methylbenzoic acid](/img/structure/B15062226.png)
![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
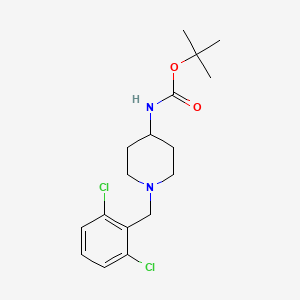
![ethyl (4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoate](/img/structure/B15062241.png)
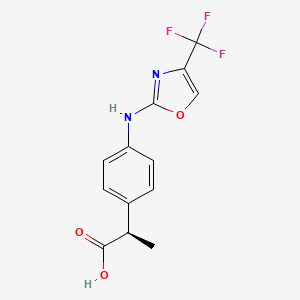
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
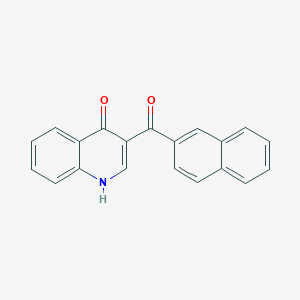
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)

